
Meppep C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Meppep C-11 involves several steps, starting with the preparation of the precursor, desmethyl Meppep. The radiolabeling process uses [11C]iodomethane as the radiolabeling agent. The reaction is carried out in N,N-dimethylformamide as the solvent, with tetrabutylammonium hydroxide as the base. The product is then purified using high-performance liquid chromatography (HPLC) and formulated in sterile saline for injection .
Analyse Chemischer Reaktionen
Meppep C-11 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, leading to different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Meppep C-11 is primarily used in scientific research for imaging cannabinoid CB1 receptors in the brain. This application is crucial for studying various neurological and psychiatric disorders, including schizophrenia, depression, and substance abuse. The high affinity and specificity of this compound for CB1 receptors make it an excellent tool for mapping these receptors’ distribution and density in the brain .
Vergleich Mit ähnlichen Verbindungen
Meppep C-11 is unique in its high affinity and specificity for CB1 receptors compared to other radioligands. Similar compounds include:
[11C]PBR28: Used for imaging peripheral benzodiazepine receptors.
[11C]dLop: Used for imaging opioid receptors.
11C-rolipram: Used for imaging phosphodiesterase-4 (PDE4) enzymes.
These compounds differ in their target receptors and applications, highlighting the uniqueness of this compound in cannabinoid receptor imaging.
Eigenschaften
| 1022083-25-5 | |
Molekularformel |
C26H25F3N2O2 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(3R,5R)-5-(3-(111C)methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1/i2-1 |
InChI-Schlüssel |
BPTDWRQYMMIHHK-IODDVELNSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O[11CH3] |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


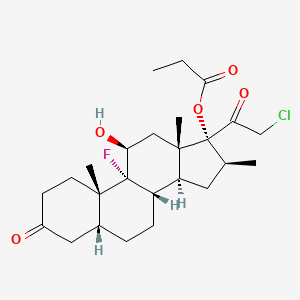
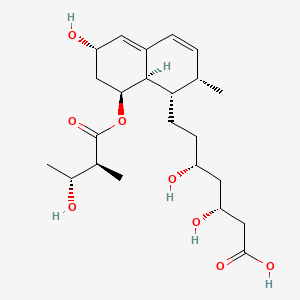



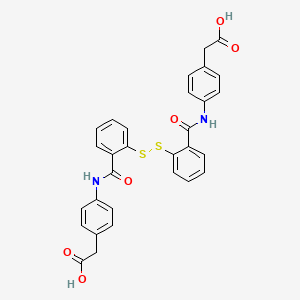
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

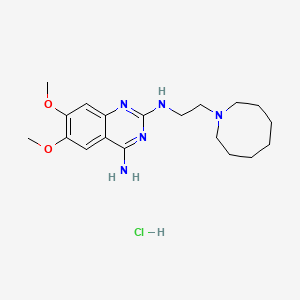
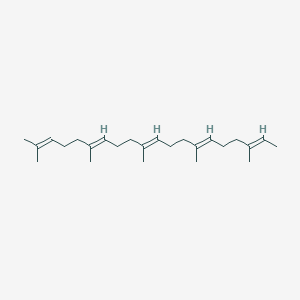
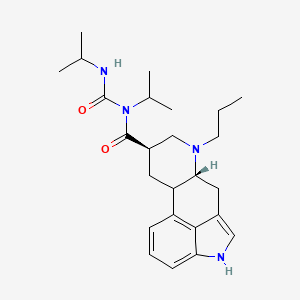
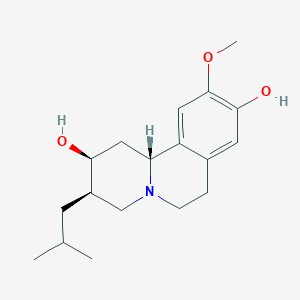

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
